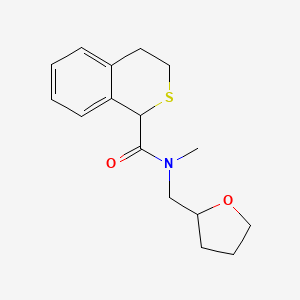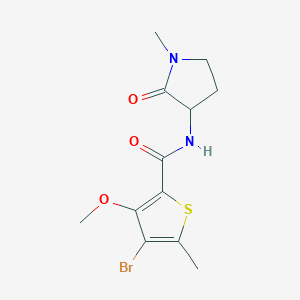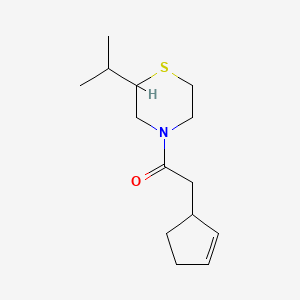
(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is not fully understood. However, studies have shown that it exhibits its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone is its potential as a versatile building block for the synthesis of novel materials with potential applications in various fields. However, its cytotoxicity and neurotoxicity limit its use in certain experiments and applications.
Direcciones Futuras
For the study of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. Additionally, studies could be conducted to investigate its potential as a treatment for other neurodegenerative diseases and as an insecticide.
Métodos De Síntesis
The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 4-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.
Propiedades
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-10-7-16(14(17)12-8-18-9-15-12)13(10)11-5-3-2-4-6-11/h2-6,8-10,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAUINNXNLTEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(1,3-thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)